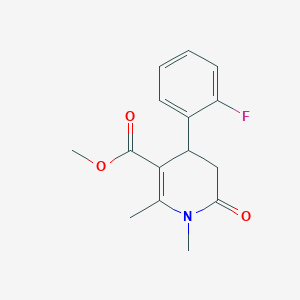
1-(5-bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including a bromopyridine, a pyrrole, a thiophene, and a hexahydroquinoline moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Pyrrole and Thiophene Groups: These can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Bromination of the Pyridine Ring: This step involves the selective bromination of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under palladium-catalyzed conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: NaBH4, methanol, room temperature.
Substitution: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature.
Major Products:
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its multiple functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. The bromopyridine and pyrrole groups may interact with active sites, while the thiophene and hexahydroquinoline moieties provide additional binding interactions.
Comparison with Similar Compounds
- 1-(5-Chloropyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 1-(5-Fluoropyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness: 1-(5-Bromopyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, potentially enhancing its binding affinity and specificity in biological systems.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H17BrN4OS |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-5-oxo-2-pyrrol-1-yl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17BrN4OS/c24-16-6-7-20(26-13-16)28-18-4-3-5-19(29)22(18)21(15-8-11-30-14-15)17(12-25)23(28)27-9-1-2-10-27/h1-2,6-11,13-14,21H,3-5H2 |
InChI Key |
XBIVJLFVAVJWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N4C=CC=C4)C#N)C5=CSC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11489692.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11489693.png)
![{4-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl}(pyridin-2-yl)methanone](/img/structure/B11489699.png)
![2-[2'-Amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11489706.png)

![3,8-bis(ethylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11489716.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11489723.png)
![Ethyl 3-(2-chlorophenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11489732.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11489741.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11489747.png)
![6-cyclopentyl-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11489748.png)
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11489757.png)
![ethyl 4-methyl-2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11489763.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11489765.png)
